molecular formula C28H28N2O2 B3862046 [(E)-1-(4-methylphenyl)-2-[1-(2-methylpropyl)benzimidazol-2-yl]ethenyl] 4-methylbenzoate

[(E)-1-(4-methylphenyl)-2-[1-(2-methylpropyl)benzimidazol-2-yl]ethenyl] 4-methylbenzoate

Cat. No.: B3862046
M. Wt: 424.5 g/mol
InChI Key: VTKSRAPALUJOTN-YZSQISJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(E)-1-(4-methylphenyl)-2-[1-(2-methylpropyl)benzimidazol-2-yl]ethenyl] 4-methylbenzoate is a complex organic compound that features a benzimidazole core, a vinyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-1-(4-methylphenyl)-2-[1-(2-methylpropyl)benzimidazol-2-yl]ethenyl] 4-methylbenzoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Esterification: The final step involves the esterification of the benzimidazole derivative with 4-methylbenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the vinyl group, converting it into an alkane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the vinyl group.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Saturated alkane derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, [(E)-1-(4-methylphenyl)-2-[1-(2-methylpropyl)benzimidazol-2-yl]ethenyl] 4-methylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The benzimidazole core is known for its bioactivity, and derivatives of this compound may exhibit antimicrobial, antiviral, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of [(E)-1-(4-methylphenyl)-2-[1-(2-methylpropyl)benzimidazol-2-yl]ethenyl] 4-methylbenzoate involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes or receptors, modulating their activity. The vinyl group and ester moiety may also contribute to the compound’s overall bioactivity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as 2-phenylbenzimidazole and 2-methylbenzimidazole share the benzimidazole core but differ in their substituents.

    Vinyl Benzoates: Compounds like vinyl benzoate and 4-methylvinyl benzoate have similar ester functionalities but lack the benzimidazole core.

Uniqueness

[(E)-1-(4-methylphenyl)-2-[1-(2-methylpropyl)benzimidazol-2-yl]ethenyl] 4-methylbenzoate is unique due to the combination of its benzimidazole core, vinyl group, and benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(E)-1-(4-methylphenyl)-2-[1-(2-methylpropyl)benzimidazol-2-yl]ethenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O2/c1-19(2)18-30-25-8-6-5-7-24(25)29-27(30)17-26(22-13-9-20(3)10-14-22)32-28(31)23-15-11-21(4)12-16-23/h5-17,19H,18H2,1-4H3/b26-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKSRAPALUJOTN-YZSQISJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3N2CC(C)C)OC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\C2=NC3=CC=CC=C3N2CC(C)C)/OC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(E)-1-(4-methylphenyl)-2-[1-(2-methylpropyl)benzimidazol-2-yl]ethenyl] 4-methylbenzoate
Reactant of Route 2
Reactant of Route 2
[(E)-1-(4-methylphenyl)-2-[1-(2-methylpropyl)benzimidazol-2-yl]ethenyl] 4-methylbenzoate
Reactant of Route 3
[(E)-1-(4-methylphenyl)-2-[1-(2-methylpropyl)benzimidazol-2-yl]ethenyl] 4-methylbenzoate
Reactant of Route 4
Reactant of Route 4
[(E)-1-(4-methylphenyl)-2-[1-(2-methylpropyl)benzimidazol-2-yl]ethenyl] 4-methylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.